molecular formula C8H8N2 B8520181 2-Methylpyrazolo[1,5-a]pyridine

2-Methylpyrazolo[1,5-a]pyridine

Cat. No.: B8520181
M. Wt: 132.16 g/mol
InChI Key: DFYLLKBBGKQNMR-UHFFFAOYSA-N
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Description

2-Methylpyrazolo[1,5-a]pyridine is a key chemical scaffold in medicinal chemistry and drug discovery. Its fused bicyclic structure provides a versatile platform for developing novel therapeutic agents, particularly as a core template for protein kinase inhibitors (PKIs) relevant in targeted cancer therapy . Researchers utilize this heterocyclic system to create analogs like 2-methylpyrazolo[1,5-a]pyridin-5-amine (CAS# 1552707-46-6) for biological screening . The broader chemical class of pyrazolo[1,5-a]pyrimidines, to which it is related, has demonstrated potent activity against kinases such as EGFR, B-Raf, and MEK, which are critical targets in non-small cell lung cancer and melanoma . The primary value of this compound lies in its role as a synthetic intermediate or precursor for further functionalization. By introducing various substituents at different positions on the ring system, chemists can fine-tune the electronic properties, lipophilicity, and binding affinity of the resulting molecules to specific biological targets . This allows for the exploration of structure-activity relationships (SAR) and the development of more selective and potent inhibitors. This product is intended for research purposes in a controlled laboratory environment. It is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications, or for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H8N2

Molecular Weight

132.16 g/mol

IUPAC Name

2-methylpyrazolo[1,5-a]pyridine

InChI

InChI=1S/C8H8N2/c1-7-6-8-4-2-3-5-10(8)9-7/h2-6H,1H3

InChI Key

DFYLLKBBGKQNMR-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C=CC=CC2=C1

Origin of Product

United States

Synthetic Methodologies for 2 Methylpyrazolo 1,5 a Pyridine and Its Derivatives

Classical Approaches in Pyrazolo[1,5-a]pyridine (B1195680) Synthesis

Classical methods for the synthesis of the pyrazolo[1,5-a]pyridine core predominantly involve the construction of the pyrimidine (B1678525) ring onto a pre-existing pyrazole (B372694) moiety. These approaches are valued for their reliability and the ability to introduce a variety of substituents.

Cyclocondensation Reactions with 1,3-Biselectrophiles

A cornerstone in the synthesis of pyrazolo[1,5-a]pyrimidines is the cyclocondensation reaction between 3-amino-5-methylpyrazole (or its tautomer, 5-amino-3-methylpyrazole) and a suitable 1,3-biselectrophilic partner. This versatile strategy allows for the formation of the fused pyrimidine ring in a single step. The nature of the 1,3-biselectrophile dictates the substitution pattern on the newly formed ring.

Commonly employed 1,3-biselectrophiles include:

β-Dicarbonyl Compounds: Reagents such as acetylacetone and its derivatives react with 3-amino-5-methylpyrazole to yield substituted 2-methylpyrazolo[1,5-a]pyrimidines. The reaction typically proceeds under acidic or basic conditions, where the amino group of the pyrazole nucleophilically attacks one of the carbonyl carbons, followed by an intramolecular cyclization and dehydration. nih.gov

β-Enaminones: These compounds serve as effective 1,3-biselectrophiles, reacting with aminopyrazoles to form the pyrazolo[1,5-a]pyrimidine (B1248293) core. This method is often characterized by high regioselectivity and can be performed under solvent-free conditions, sometimes with microwave assistance to enhance reaction rates and yields.

β-Ketonitriles: The use of β-ketonitriles in cyclocondensation reactions provides a route to amino-substituted pyrazolo[1,5-a]pyrimidines. The cyano group can participate in the cyclization, leading to the introduction of an amino group at a specific position on the pyrimidine ring.

The general mechanism for these cyclocondensation reactions involves the initial formation of a vinylogous amide or a related intermediate, followed by an intramolecular cyclization and elimination of a small molecule, such as water or an alcohol, to afford the aromatic pyrazolo[1,5-a]pyridine system.

Table 1: Examples of Cyclocondensation Reactions for Pyrazolo[1,5-a]pyrimidine Synthesis
1,3-BiselectrophileAminopyrazoleProductKey Features
Acetylacetone3-Amino-5-methylpyrazole2,5,7-Trimethylpyrazolo[1,5-a]pyrimidineDirect formation of the core structure.
β-Enaminone3-Amino-5-methylpyrazoleSubstituted 2-methylpyrazolo[1,5-a]pyrimidine (B1316446)High regioselectivity, often with good yields.
β-Ketonitrile3-Amino-5-methylpyrazoleAmino-substituted 2-methylpyrazolo[1,5-a]pyrimidineIntroduces an amino group on the pyrimidine ring.

Multicomponent Reaction (MCR) Strategies

Multicomponent reactions (MCRs) have emerged as a powerful tool in synthetic chemistry, allowing for the construction of complex molecules in a single pot operation from three or more starting materials. This approach is highly convergent and atom-economical. For the synthesis of pyrazolo[1,5-a]pyrimidines, MCRs offer a streamlined route to highly functionalized derivatives.

A common MCR strategy involves the reaction of an aminopyrazole, an aldehyde, and a β-dicarbonyl compound. This one-pot synthesis allows for the introduction of diversity at multiple positions of the final molecule, depending on the choice of starting materials. Microwave-assisted MCRs have been shown to be particularly effective, significantly reducing reaction times and often leading to higher yields and purer products compared to conventional heating methods. nih.gov

Modern Synthetic Transformations

Modern synthetic methods, particularly those employing transition metal catalysis, have revolutionized the functionalization of heterocyclic compounds. These techniques allow for the introduction of a wide array of substituents onto the 2-methylpyrazolo[1,5-a]pyridine core with high precision and efficiency, which is often challenging to achieve through classical methods.

Transition Metal-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions have been successfully applied to the synthesis and derivatization of this compound.

The Suzuki coupling reaction, which involves the coupling of an organoboron compound with a halide or triflate in the presence of a palladium catalyst, is a widely used method for the formation of C-C bonds. In the context of this compound synthesis, the Suzuki coupling is typically employed for the derivatization of a pre-formed, halogenated pyrazolo[1,5-a]pyridine core.

For instance, a 5- or 7-halo-2-methylpyrazolo[1,5-a]pyrimidine can be coupled with a variety of boronic acids or their esters to introduce aryl, heteroaryl, or alkyl groups at these positions. This reaction is tolerant of a wide range of functional groups and generally proceeds with high yields.

Table 2: Suzuki Coupling for the Derivatization of 2-Methylpyrazolo[1,5-a]pyrimidines
SubstrateBoronic Acid/EsterCatalyst SystemProduct
5-Chloro-2-methylpyrazolo[1,5-a]pyrimidine derivativeArylboronic acidPalladium catalyst (e.g., Pd(PPh₃)₄) and a base5-Aryl-2-methylpyrazolo[1,5-a]pyrimidine derivative

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. This reaction is instrumental in synthesizing aryl amines from aryl halides or triflates and primary or secondary amines. For the synthesis of this compound derivatives, the Buchwald-Hartwig reaction is a key method for introducing amino substituents onto the heterocyclic core.

A common application involves the reaction of a chloro-substituted 2-methylpyrazolo[1,5-a]pyrimidine with a desired amine in the presence of a palladium catalyst and a suitable ligand, such as Xantphos. This reaction allows for the facile synthesis of a wide range of amino-substituted derivatives, which are of significant interest in medicinal chemistry. nih.gov

Table 3: Buchwald-Hartwig Amination for the Derivatization of 2-Methylpyrazolo[1,5-a]pyrimidines
SubstrateAmineCatalyst SystemProduct
5-Chloro-2-methylpyrazolo[1,5-a]pyrimidine derivativePrimary or secondary aminePalladium catalyst (e.g., Pd₂(dba)₃) and a phosphine ligand (e.g., Xantphos)5-Amino-2-methylpyrazolo[1,5-a]pyrimidine derivative

Oxidative Cycloaddition Reactions (e.g., [3+2] cycloaddition)

Oxidative [3+2] cycloaddition represents a prominent and widely utilized method for the synthesis of the pyrazolo[1,5-a]pyridine core. This approach typically involves the reaction of an N-aminopyridinium ylide, generated in situ from an N-aminopyridine, with a suitable dipolarophile such as an alkyne or an alkene. The reaction proceeds through a concerted cycloaddition followed by an oxidation step to yield the aromatic pyrazolo[1,5-a]pyridine ring system.

One effective protocol for this transformation involves the metal-free, oxidative [3+2] cycloaddition of N-aminopyridines with α,β-unsaturated carbonyl compounds or electron-withdrawing olefins. organic-chemistry.orgorganic-chemistry.org This method is notable for its mild reaction conditions, proceeding at room temperature in N-methylpyrrolidone (NMP) as the solvent under an oxygen atmosphere. organic-chemistry.org The reaction demonstrates broad substrate compatibility, accommodating both electron-donating and electron-withdrawing groups on the reactants, and can be scaled up to the gram scale, highlighting its practical utility. organic-chemistry.org

Another variation of this cycloaddition utilizes phenyliodonium diacetate (PIDA) as a mediator for the regioselective cycloaddition of N-aminopyridinium ylides to electron-deficient alkenes. organic-chemistry.org This method provides a facile route to a variety of multifunctionalized pyrazolo[1,5-a]pyridine architectures. organic-chemistry.org Furthermore, the synthesis of pyrazolo[1,5-a]pyridine-3-ylphosphonates has been achieved through the oxidative [3+2] cycloaddition of 2-substituted ethynylphosphonates with pyridinium-N-imines generated in situ. mdpi.com

A highly efficient and convenient one-pot sonochemical synthetic strategy has also been developed for synthesizing polysubstituted pyrazolo[1,5-a]pyridines via a catalyst-free [3+2] cycloaddition of dialkyl acetylenedicarboxylates, ethyl propiolate, and alkenes to 2-imino-1H-pyridin-1-amines. nih.govacs.org This method offers excellent yields and a proposed mechanistic pathway involving a concerted [3+2] annulation process. nih.govacs.org

The table below summarizes representative examples of oxidative [3+2] cycloaddition reactions for the synthesis of pyrazolo[1,5-a]pyridine derivatives.

Table 1: Examples of Oxidative [3+2] Cycloaddition Reactions for the Synthesis of Pyrazolo[1,5-a]pyridine Derivatives

Reactant 1 Reactant 2 Conditions Product Yield (%)
N-aminopyridine α,β-Unsaturated carbonyl compound NMP, O2, Room Temperature Functionalized pyrazolo[1,5-a]pyridine Up to 95
N-aminopyridinium ylide Electron-deficient alkene PIDA Multifunctionalized pyrazolo[1,5-a]pyridine -
Pyridinium-N-imine 2-Substituted ethynylphosphonate DMSO, K2CO3 Pyrazolo[1,5-a]pyridine-3-ylphosphonate Moderate to good
2-Imino-1H-pyridin-1-amine Dialkyl acetylenedicarboxylate Acetonitrile, Sonication (85°C) Polysubstituted pyrazolo[1,5-a]pyridine Very good to excellent

Cross-Dehydrogenative Coupling (CDC) Reactions

An efficient method for the synthesis of uniquely substituted pyrazolo[1,5-a]pyridine derivatives involves the acetic acid and molecular oxygen-promoted cross-dehydrogenative coupling reactions of β-ketoesters and β-diketones with N-amino-2-iminopyridines. acs.orgnih.gov This reaction is proposed to proceed through a formal acetic acid-promoted oxidative C(sp³)–C(sp²) dehydrogenative coupling followed by cyclization and aromatization. acs.org The use of molecular oxygen as the terminal oxidant makes this a green and sustainable synthetic route. acs.orgnih.gov

The reaction conditions are typically heating the reactants in ethanol under an atmosphere of air or oxygen. acs.org A variety of β-dicarbonyl compounds, including ethyl acetoacetate, ethyl benzoylacetate, acetylacetone, dimedone, and 1,3-cyclohexanedione, have been shown to be suitable coupling partners in this transformation, leading to a diverse range of substituted pyrazolo[1,5-a]pyridines. acs.org

The table below presents examples of CDC reactions for the synthesis of this compound derivatives.

Table 2: Examples of Cross-Dehydrogenative Coupling Reactions for the Synthesis of this compound Derivatives

N-amino-2-iminopyridine Derivative β-Dicarbonyl Compound Conditions Product Yield (%)
7-Amino-6-cyano-5-(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester Ethyl acetoacetate Ethanol, O2, 130°C, 18h 7-Amino-6-cyano-5-(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester 88
7-Amino-5-(4-chlorophenyl)-6-cyano-2-methylpyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester Ethyl acetoacetate Ethanol, O2, 130°C, 18h 7-Amino-5-(4-chlorophenyl)-6-cyano-2-methylpyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester 90
7-Amino-6-cyano-5-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester Ethyl acetoacetate Ethanol, O2, 130°C, 18h 7-Amino-6-cyano-5-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester -

Intramolecular Cyclizations

Intramolecular cyclization strategies offer another important avenue for the construction of the pyrazolo[1,5-a]pyridine scaffold. These methods often involve the formation of a key intermediate that, under appropriate conditions, undergoes cyclization to form the desired bicyclic system.

One such approach involves the intramolecular cyclization of transient nitrenes and ethynylpyridines. acs.orgacs.orgnih.gov While not always the primary method of choice due to the potential for rearrangement reactions, it remains a viable pathway for the synthesis of certain pyrazolo[1,5-a]pyridine derivatives.

A more recent and efficient method involves a K₂S₂O₈-promoted consecutive tandem cyclization/oxidative halogenation. nih.gov This one-pot process allows for the synthesis of 3-halo-pyrazolo[1,5-a]pyrimidines from amino pyrazoles and enaminones or chalcones. nih.govnih.gov The reaction proceeds through a cyclocondensation to form the pyrazolo[1,5-a]pyrimidine core, followed by an in-situ oxidative halogenation. nih.govnih.gov This method is notable for its use of readily available reagents and mild reaction conditions. nih.gov

The table below provides an example of an intramolecular cyclization approach for the synthesis of a this compound derivative.

Table 3: Example of Intramolecular Cyclization for the Synthesis of a this compound Derivative

Reactants Reagents Product Yield (%)
3-Methyl-1H-pyrazol-5-amine, Enaminone K₂S₂O₈, NaI 3-Iodo-2-methyl-7-phenylpyrazolo[1,5-a]pyrimidine 88
3-Methyl-1H-pyrazol-5-amine, Enaminone K₂S₂O₈, NaI 3-Iodo-7-(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine 88
3-Methyl-1H-pyrazol-5-amine, Enaminone K₂S₂O₈, NaI 7-(4-Bromophenyl)-3-iodo-2-methylpyrazolo[1,5-a]pyrimidine 87

Regioselective Synthesis and Derivatization

The regioselective synthesis of substituted pyrazolo[1,5-a]pyridines is of paramount importance, as the position of substituents can significantly influence the biological activity of the molecule. Traditional methods, such as the 1,3-dipolar cycloaddition of N-aminopyridinium salts with alkynes, can suffer from a lack of regiocontrol, leading to mixtures of isomers. sci-hub.se

To address this challenge, methods have been developed to achieve high regioselectivity. For instance, a TEMPO-mediated [3+2] annulation-aromatization protocol for the reaction of N-aminopyridines with α,β-unsaturated compounds has been shown to provide multisubstituted pyrazolo[1,5-a]pyridines with high and predictable regioselectivity. nih.gov

In the synthesis of 2-methylpyrazolo[1,5-a]pyrimidine derivatives, a multi-step sequence starting from 5-amino-3-methylpyrazole allows for the controlled introduction of substituents at various positions of the heterocyclic core. nih.govresearchgate.net For example, the reaction of 5-amino-3-methylpyrazole with diethyl malonate yields 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol. nih.govresearchgate.net This intermediate can then be chlorinated to give 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine (B1454215). nih.govresearchgate.net The differential reactivity of the two chlorine atoms allows for selective substitution. The chlorine at position 7 is more reactive, enabling regioselective nucleophilic substitution. nih.gov This key intermediate, 4-{5-chloro-2-methylpyrazolo[1,5-a]pyrimidin-7-yl}morpholine, can then be further functionalized at the C5 position using coupling reactions like the Buchwald-Hartwig or Suzuki reactions. nih.gov

The table below outlines a regioselective synthetic route to 2-methylpyrazolo[1,5-a]pyrimidine derivatives.

Table 4: Regioselective Synthesis and Derivatization of 2-Methylpyrazolo[1,5-a]pyrimidine

Starting Material Reagents and Conditions Intermediate/Product Yield (%)
5-Amino-3-methylpyrazole i) Diethyl malonate, EtONa, reflux 2-Methylpyrazolo[1,5-a]pyrimidine-5,7-diol 89
2-Methylpyrazolo[1,5-a]pyrimidine-5,7-diol ii) POCl₃, reflux 5,7-Dichloro-2-methylpyrazolo[1,5-a]pyrimidine 61
5,7-Dichloro-2-methylpyrazolo[1,5-a]pyrimidine iii) Morpholine (B109124), K₂CO₃, acetone, RT 4-{5-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-7-yl}morpholine 94
4-{5-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-7-yl}morpholine iv) Boronic acid, Pd catalyst, base, reflux 5-Aryl-2-methyl-7-morpholinopyrazolo[1,5-a]pyrimidine 55-61

Green Chemistry Principles in this compound Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds, including pyrazolo[1,5-a]pyridines. These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates, improving yields, and enhancing product purity. nih.govnih.govresearchgate.net This technique has been successfully employed in the synthesis of pyrazolo[1,5-a]pyridine and its derivatives.

For example, the microwave-assisted cyclocondensation of β-enaminones with NH-5-aminopyrazoles provides a time-efficient and high-yielding route to 2,7-disubstituted pyrazolo[1,5-a]pyrimidines. researchgate.net This method is often performed under solvent-free conditions, further enhancing its green credentials. researchgate.net Microwave irradiation significantly enhances the reactivity of the starting materials, facilitating rapid cyclization reactions. nih.gov

In another application, a palladium-catalyzed solvent-free reaction of β-halovinyl/aryl aldehydes and 5-aminopyrazoles under microwave irradiation has been developed for the efficient synthesis of a wide range of pyrazolo[1,5-a]pyrimidines. rsc.org

The table below compares conventional heating with microwave-assisted synthesis for a representative reaction.

Table 5: Comparison of Conventional and Microwave-Assisted Synthesis of Pyrazolopyridines

Reaction Conventional Method (Time) Microwave Method (Time) Yield (Conventional) Yield (Microwave)
Cyclocondensation of β-enaminone and NH-5-aminopyrazole - 2 min - 88-97%
Reaction of enaminone with active methylene reagents - Shorter reaction times - Improved yields

The elimination of volatile organic solvents is a key goal of green chemistry. Solvent-free reactions, often facilitated by microwave irradiation or solid-state conditions, can significantly reduce the environmental impact of chemical synthesis.

Several synthetic routes to pyrazolo[1,5-a]pyrimidines have been developed that proceed under solvent-free conditions. researchgate.netresearchgate.net For example, the microwave-assisted cyclocondensation of β-enaminones with NH-5-aminopyrazoles is performed without a solvent at 180°C for just 2 minutes, affording the desired products in high yields. researchgate.net

Another green, one-pot, solvent-free synthesis of pyrazolo[1,5-a]pyrimidines involves the reaction of heterocyclic amines with sodium 3-hydroxy-1-(5-methyl-1-phenyl-1H-1,2,3-triazole-4-yl)prop-2-en-1-one. researchgate.net These solvent-free approaches not only reduce waste but can also simplify product purification.

The table below highlights examples of solvent-free synthesis of pyrazolo[1,5-a]pyrimidine derivatives.

Table 6: Examples of Solvent-Free Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives

Reactants Conditions Product Yield (%)
β-enaminone, NH-5-aminopyrazole Microwave irradiation, 180°C, 2 min 2,7-Diarylsubstituted pyrazolo[1,5-a]pyrimidine 88-97
β-halovinyl/aryl aldehyde, 5-aminopyrazole Palladium catalyst, Microwave irradiation Substituted pyrazolo[1,5-a]pyrimidine Good
Heterocyclic amine, Sodium 3-hydroxy-1-(5-methyl-1-phenyl-1H-1,2,3-triazole-4-yl)prop-2-en-1-one Grinding Pyrazolo[1,5-a]pyrimidine derivative -

Deuterium Labeling Strategies for Mechanistic Studies

The use of isotopically labeled compounds is a cornerstone in the elucidation of chemical and biochemical reaction mechanisms. nih.gov Deuterium, as the most common isotopic label, provides a powerful, non-invasive tool to trace the fate of atoms throughout a chemical transformation. nih.gov In the context of pyrazolo[1,5-a]pyridine chemistry, deuterium labeling has been instrumental in understanding reaction pathways. A notable strategy involves the α-H/D exchange of 1-aminopyridinium cations in a basic deuterium oxide (D₂O) medium, which is followed by a 1,3-cycloaddition reaction. nih.gov

An efficient and operationally straightforward method has been developed for the synthesis of 7-deuteropyrazolo[1,5-a]pyridine derivatives. nih.gov This procedure utilizes the propensity of N-aminopyridinium cations to undergo a rapid hydrogen/deuterium (H/D) exchange at the α-position of the pyridine (B92270) ring in the presence of a base. nih.gov The resulting deuterated intermediate is then reacted in situ with acetylenes to yield the corresponding 7-deuterated pyrazolo[1,5-a]pyridines. nih.gov

The process begins with the H/D exchange of a 1-aminopyridinium salt. For instance, the exchange can be carried out using a potassium carbonate (K₂CO₃) solution in D₂O at an elevated temperature, such as 80°C, for a short duration. nih.gov Following the evaporation of the D₂O, the deuterated salt is subjected to a cycloaddition reaction with an acetylene derivative, such as dimethyl acetylenedicarboxylate (DMAD), in a suitable solvent like acetonitrile (MeCN) to produce the deuterium-labeled pyrazolo[1,5-a]pyridine. nih.gov This method has been shown to achieve a high degree of deuterium incorporation with high regioselectivity. nih.gov

The efficacy of this labeling strategy is highlighted by the successful synthesis of various 7-D-pyrazolo[1,5-a]pyridine derivatives. The degree of deuteration can be influenced by reaction conditions such as temperature; for example, performing the deuteration at room temperature, even for an extended period of 24 hours, results in a significantly lower degree of deuterium incorporation (20%) compared to the reaction at 80°C for 5 minutes. nih.gov

Detailed findings from these studies, including the specific compounds synthesized and the extent of deuterium incorporation, are summarized in the table below.

Starting Material (1-Aminopyridinium Salt)Acetylene DerivativeProduct (7-D-pyrazolo[1,5-a]pyridine)Yield (%)Deuterium Incorporation (%)
1-Aminopyridinium mesitylenesulfonateDimethyl acetylenedicarboxylate (DMAD)Dimethyl 7-D-pyrazolo[1,5-a]pyridine-2,3-dicarboxylate70>95
1-Amino-4-methylpyridinium mesitylenesulfonateDimethyl acetylenedicarboxylate (DMAD)Dimethyl 5-methyl-7-D-pyrazolo[1,5-a]pyridine-2,3-dicarboxylate75>95
1-Amino-4-methoxypyridinium mesitylenesulfonateDimethyl acetylenedicarboxylate (DMAD)Dimethyl 5-methoxy-7-D-pyrazolo[1,5-a]pyridine-2,3-dicarboxylate68>95

This approach provides a valuable tool for mechanistic investigations into the reactions of pyrazolo[1,5-a]pyridines and related heterocyclic systems. By selectively introducing a deuterium label at a specific position, researchers can track bond-forming and bond-breaking steps, differentiate between proposed mechanistic pathways, and gain deeper insights into the intimate details of the reaction.

Chemical Reactivity and Functionalization of the 2 Methylpyrazolo 1,5 a Pyridine System

Electrophilic Aromatic Substitution Reactions

The pyrazolo[1,5-a]pyridine (B1195680) ring system is generally susceptible to electrophilic aromatic substitution (EAS). The pyridine (B92270) ring is typically deactivated towards electrophilic attack due to the electron-withdrawing nature of the nitrogen atom. quimicaorganica.orgyoutube.com In contrast, the fused pyrazole (B372694) ring is more electron-rich and thus more reactive. Theoretical studies and experimental evidence suggest that electrophilic attack preferentially occurs on the five-membered ring. stackexchange.com The regioselectivity of these reactions is influenced by the stability of the resulting intermediates. stackexchange.com

Nitration: The nitration of pyridine itself requires harsh reaction conditions, such as treatment with nitric acid and sulfuric acid at high temperatures, and generally leads to meta-substituted products in low yields. youtube.com This is because under strongly acidic conditions, the pyridine nitrogen is protonated, further deactivating the ring towards electrophilic attack. rsc.org While specific studies on the direct nitration of 2-methylpyrazolo[1,5-a]pyridine are not extensively detailed in the provided results, the general principles of EAS on related systems suggest that the reaction would likely occur on the pyrazole moiety.

Halogenation: Halogenation, such as bromination, of similar imidazo[1,2-a]pyrazine (B1224502) systems has been shown to occur selectively at the C3 position of the five-membered ring. This selectivity is attributed to the formation of a more stable cationic intermediate where the aromaticity of the six-membered ring is maintained. stackexchange.com

Formylation: The introduction of a formyl group can be achieved through various methods. A straightforward approach for the formylation of substituted pyrazolo[1,5-a]pyrazines at the 7-position has been reported. researchgate.net This method involves the insertion of a carbene, generated from N,N,N',1,1,1-hexamethylsilanecarboximidamide, into the most acidic C-H bond, followed by hydrolysis of the resulting aminal to the aldehyde. researchgate.net

Nucleophilic Substitution Reactions on Halogenated Derivatives

Halogenated derivatives of pyrazolo[1,5-a]pyrimidines are valuable intermediates for further functionalization via nucleophilic aromatic substitution (SNA) reactions. The chlorine atoms at positions 5 and 7 of the pyrazolo[1,5-a]pyrimidine (B1248293) core are particularly reactive towards nucleophiles. nih.gov

Studies have shown that the chlorine atom at the C7 position is more reactive than the one at C5, allowing for selective substitution. nih.gov For instance, the reaction of 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine (B1454215) with morpholine (B109124) in the presence of potassium carbonate at room temperature results in the selective substitution of the C7-chlorine to yield 4-{5-chloro-2-methylpyrazolo[1,5-a]pyrimidin-7-yl}morpholine in high yield. nih.gov This key intermediate can then be used in subsequent coupling reactions, such as the Buchwald-Hartwig or Suzuki reactions, to introduce a variety of substituents at the C5 position. nih.gov

Derivatization at Specific Positions (C2, C3, C5, C7)

The functionalization of the this compound system can be directed to specific carbon atoms, allowing for the synthesis of a diverse range of derivatives.

C2-Position: The methyl group at the C2 position can be a site for derivatization, although the provided information primarily focuses on reactions at other positions.

C3-Position: The C3 position is susceptible to electrophilic attack. For example, the synthesis of this compound-3-carboxylic acid has been reported. chemsrc.com Furthermore, TEMPO-mediated [3+2] annulation-aromatization of N-aminopyridines with α,β-unsaturated compounds can lead to the formation of pyrazolo[1,5-a]pyridines functionalized at the C3 position, such as 4-methylpyrazolo[1,5-a]pyridine-3-carbonitrile. doi.org

C5 and C7-Positions: As discussed in the context of nucleophilic substitution, the C5 and C7 positions of the pyrimidine (B1678525) ring are readily functionalized, particularly when bearing halogen substituents. nih.govmdpi.com This allows for the introduction of various amines and other nucleophiles. Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, are also effective for introducing aryl and other groups at these positions. mdpi.comresearchgate.net

Functional Group Interconversions and Modifications

A variety of functional groups can be introduced and subsequently modified on the this compound core, expanding its synthetic utility.

Carbonitrile and Carboxamide Derivatives

Carbonitrile derivatives of pyrazolo[1,5-a]pyridines are valuable synthetic intermediates. For example, 7-amino-6-cyano-2-methylpyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester derivatives have been synthesized through a cross-dehydrogenative coupling reaction. acs.orgnih.gov The carbonitrile group can be further transformed. While specific examples of carboxamide formation from these nitriles are not detailed in the provided results, the conversion of nitriles to carboxamides is a standard organic transformation.

Oxadiazole Formation

The formation of 1,2,4-oxadiazole (B8745197) rings from nitrile precursors is a well-established synthetic strategy. rjptonline.orgorganic-chemistry.org This typically involves the conversion of a nitrile to an amidoxime (B1450833), which is then cyclized with a carboxylic acid derivative or another suitable reagent. rjptonline.orgnih.gov For instance, 4-cyanobenzohydrazide (B1580726) can be converted to an amidoxime and subsequently cyclized to form a 1,2,4-oxadiazole ring. rjptonline.org This methodology could be applied to carbonitrile-functionalized 2-methylpyrazolo[1,5-a]pyridines to generate novel hybrid molecules.

Acylation Reactions

Acylation reactions provide a means to introduce acyl groups onto the pyrazolo[1,5-a]pyridine nucleus. The synthesis of acylated pyrazolo[1,5-a]pyridine derivatives has been achieved through the [3+2] cyclization of N-aminopyridinium salts with enaminones. researchgate.net This reaction proceeds under thermal conditions to afford the desired acylated products.

Spectroscopic and Structural Elucidation of 2 Methylpyrazolo 1,5 a Pyridine Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules, including 2-methylpyrazolo[1,5-a]pyridine derivatives. Both ¹H and ¹³C NMR provide a wealth of information regarding the chemical environment of the individual atoms.

In the ¹H NMR spectra of pyrazolo[1,5-a]pyridine (B1195680) derivatives, the protons of the heterocyclic core typically appear in the aromatic region of the spectrum. For instance, in a series of synthesized 7-amino-6-cyano-2-methylpyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl esters, the proton at position 4 (H-4) resonates as a singlet around δ 7.10-7.12 ppm. The chemical shift of the methyl group at position 2 (2-CH₃) is consistently observed as a singlet in the upfield region, typically around δ 2.58-2.59 ppm acs.org. The protons of substituents on the pyridine (B92270) ring also provide characteristic signals that aid in the complete structural assignment.

¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton. In the aforementioned series of pyrazolo[1,5-a]pyridine derivatives, the carbon of the methyl group (2-CH₃) typically resonates at approximately δ 14.2-14.3 ppm acs.org. The carbons of the pyrazolo[1,5-a]pyridine core exhibit distinct chemical shifts that are influenced by the electronic effects of the substituents. For example, the carbons of the pyridine ring (C-4, C-5, C-6, and C-7) and the pyrazole (B372694) ring (C-2, C-3, and C-3a) can be assigned based on their chemical shifts and coupling patterns in coupled spectra.

A study on various pyrazolo[1,5-a]pyrimidine (B1248293) derivatives provides a useful comparison for understanding the NMR characteristics of the related pyrazolo[1,5-a]pyridine system. In these compounds, the methyl group at position 2 also shows a characteristic chemical shift, aiding in its identification organic-chemistry.org.

Table 1: Representative ¹H NMR Spectral Data for Substituted this compound Derivatives acs.org

CompoundH-4 (s, 1H)2-CH₃ (s, 3H)Other Aromatic Protons (m)
7-Amino-6-cyano-5-(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester7.102.587.08 (d, J = 8.4 Hz, 2H), 7.53 (d, J = 8.4 Hz, 2H)
7-Amino-5-(4-chlorophenyl)-6-cyano-2-methylpyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester7.122.597.60 (s, 4H)

Table 2: Representative ¹³C NMR Spectral Data for Substituted this compound Derivatives acs.org

Compound2-CH₃Pyrazolo[1,5-a]pyridine Core CarbonsOther Carbons
7-Amino-6-cyano-5-(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester14.375.4, 101.8, 103.4, 116.7, 129.7, 142.3, 142.9, 147.8, 155.814.2, 55.3, 59.5, 114.0, 159.9, 162.9
7-Amino-5-(4-chlorophenyl)-6-cyano-2-methylpyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester14.2875.1, 102.3, 103.8, 116.4, 128.7, 130.2, 141.9, 142.2, 147.9, 155.914.25, 59.6, 134.0, 136.4, 162.9

Infrared (IR) Spectroscopy for Structural Analysis

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. In the context of this compound derivatives, the IR spectra exhibit characteristic absorption bands that confirm the presence of the heterocyclic core and its substituents.

The IR spectra of substituted 2-methylpyrazolo[1,5-a]pyridines typically show strong bands corresponding to the stretching vibrations of various functional groups. For example, in 7-amino-6-cyano-2-methylpyrazolo[1,5-a]pyridine derivatives, the presence of an amino group (NH₂) is confirmed by two distinct bands in the region of 3462-3313 cm⁻¹. The cyano group (CN) gives rise to a sharp absorption band around 2216-2218 cm⁻¹. The carbonyl group (C=O) of an ester substituent is identified by a strong band in the range of 1699-1709 cm⁻¹ acs.org. The vibrations of the pyrazolo[1,5-a]pyridine ring system itself contribute to a complex pattern of bands in the fingerprint region of the spectrum.

General knowledge of pyridine IR spectra indicates that C-H stretching vibrations of the aromatic ring are typically observed around 3005-3090 cm⁻¹, while C=C and C=N stretching vibrations appear in the 1450-1639 cm⁻¹ region uni.lu. These general features are also expected to be present in the spectra of this compound.

Table 3: Characteristic IR Absorption Bands for Substituted this compound Derivatives acs.org

Functional GroupWavenumber (cm⁻¹)
NH₂ (stretch)3462-3313
CN (stretch)2216-2218
C=O (ester, stretch)1699-1709

Mass Spectrometry Techniques (e.g., EI, HRMS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. Both low-resolution (e.g., Electron Ionization - EI) and high-resolution mass spectrometry (HRMS) are employed in the characterization of this compound derivatives.

In the EI mass spectra of 7-amino-6-cyano-2-methylpyrazolo[1,5-a]pyridine derivatives, the molecular ion peak (M⁺) is typically observed with high intensity. For example, the EI mass spectrum of 7-amino-6-cyano-5-(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester shows a molecular ion peak at m/z 350, corresponding to its molecular weight acs.org. For the chloro-substituted analogue, the isotopic pattern of chlorine (M⁺ and M⁺+2 peaks in a 3:1 ratio) is a key diagnostic feature, with the molecular ion peak observed at m/z 354 and a significant M⁺+2 peak at m/z 356 acs.org.

High-resolution mass spectrometry provides the exact mass of the molecular ion, which allows for the unambiguous determination of the elemental formula. This is a crucial step in confirming the identity of a newly synthesized compound. Although specific HRMS data for the parent this compound was not found in the searched literature, it is a standard characterization technique for its derivatives. For instance, HRMS (EI) data for substituted pyrazolo[1,5-a]pyridines confirms their calculated elemental compositions acs.org.

Table 4: Mass Spectrometry Data for Substituted this compound Derivatives acs.org

CompoundMass Spectrometry (EI) m/z (%)
7-Amino-6-cyano-5-(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester351 (M⁺ + 1, 22.25), 350 (M⁺, 100)
7-Amino-5-(4-chlorophenyl)-6-cyano-2-methylpyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester356 (M⁺ + 2, 33.12), 355 (M⁺ + 1, 20.05), 354 (M⁺, 100)

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. While a specific crystal structure for the parent this compound was not found in the provided search results, the structures of closely related pyrazolo[1,5-a]pyrimidine derivatives have been determined. These studies provide valuable insights into the geometry and packing of the pyrazolo[1,5-a] fused ring system.

For example, the crystal structure of 7-trichloromethyl-2-methylpyrazolo[1,5-a]pyrimidine reveals the planarity of the bicyclic system. The bond lengths and angles within the pyrazole and pyrimidine (B1678525) rings are consistent with their aromatic character. The crystal packing is influenced by intermolecular interactions, such as π-π stacking between the aromatic rings tcichemicals.com. These structural features are expected to be similar in this compound, with the pyridine ring replacing the pyrimidine ring. The planarity of the fused ring system and the potential for intermolecular π-π interactions are likely to be key characteristics of its solid-state structure.

Computational and Theoretical Chemistry of 2 Methylpyrazolo 1,5 a Pyridine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of computational chemistry for investigating the electronic structure and properties of molecules like 2-methylpyrazolo[1,5-a]pyridine. These calculations provide a balance between accuracy and computational cost, making them ideal for studying medium-sized organic molecules.

Geometry optimization using DFT methods allows for the determination of the most stable three-dimensional conformation of the this compound molecule. This process calculates the minimum energy structure, providing precise data on bond lengths, bond angles, and dihedral angles. While specific optimized coordinates for this compound are not detailed in the available literature, the methodology is standard for this class of compounds.

Electronic structure analysis, which follows geometry optimization, reveals the distribution of electrons within the molecule. This includes the calculation of atomic charges and the generation of molecular electrostatic potential (MEP) maps. MEP maps are particularly useful as they visualize the electron-rich and electron-deficient regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack. For the pyrazolo[1,5-a]pyridine (B1195680) scaffold, these maps typically show negative potential around the nitrogen atoms, highlighting their role as hydrogen bond acceptors.

Frontier Molecular Orbital (FMO) theory is a powerful tool within DFT for predicting chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to a molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons.

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. helsinki.fi A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. helsinki.firesearchgate.net The synthesis of the pyrazolo[1,5-a]pyridine ring system via 1,3-dipolar cycloaddition is a classic example of a HOMO-LUMO controlled reaction, where the reactivity is governed by the energy gap between the dipole's HOMO and the dipolarophile's LUMO.

Global reactivity descriptors, derived from HOMO and LUMO energies, can be calculated to quantify reactivity further.

Table 1: Global Reactivity Descriptors from FMO Energies

DescriptorFormulaDescription
Ionization Potential (I) I ≈ -EHOMOThe energy required to remove an electron.
Electron Affinity (A) A ≈ -ELUMOThe energy released when an electron is added.
Chemical Hardness (η) η ≈ (ELUMO - EHOMO) / 2Measures resistance to change in electron distribution.
Chemical Softness (S) S = 1 / ηThe reciprocal of hardness; indicates higher reactivity.
Electronegativity (χ) χ ≈ (EHOMO + ELUMO) / -2Measures the power of an atom to attract electrons.
Electrophilicity Index (ω) ω = χ² / 2ηMeasures the propensity to accept electrons.

These descriptors are routinely calculated to compare the reactivity of different derivatives within the pyrazolo[1,5-a]pyridine family.

Computational methods can predict the acid dissociation constant (pKₐ), which is vital for understanding reactions such as hydrogen/deuterium (H/D) exchange. The synthesis of deuterated pyrazolo[1,5-a]pyridines often involves an H/D exchange step on the precursor N-aminopyridinium salt in a basic D₂O solution.

Quantum chemical calculations have been used to investigate the pKₐ values of different C-H and N-H groups in substituted N-aminopyridinium cations. These studies suggest that the α-C–H groups of the pyridine (B92270) ring are sufficiently acidic to undergo rapid H/D exchange under mild basic conditions. For instance, calculations on 1-aminopyridinium and 4-methyl-1-aminopyridinium cations show similar pKₐ values for the NH₂ and α-C–H protons, facilitating this exchange prior to the subsequent cycloaddition reaction that forms the pyrazolo[1,5-a]pyridine ring.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is the primary computational method for studying the behavior of molecules in their electronic excited states. It is used to predict the electronic absorption spectra (UV-Vis spectra) by calculating the energies of vertical electronic transitions from the ground state to various excited states.

For aromatic heterocyclic compounds like this compound, TD-DFT can elucidate the nature of these transitions (e.g., π → π* or n → π*), their corresponding oscillator strengths (which relate to absorption intensity), and the absorption wavelengths (λmax). This information is invaluable for interpreting experimental spectra and understanding the photophysical properties of the molecule. Although specific TD-DFT studies on this compound are not prominent in the literature, this method is a standard tool for characterizing new derivatives in this chemical class. helsinki.fi

Molecular Modeling and Dynamics Simulations

Molecular dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. For a compound like this compound, MD simulations can provide critical insights into its dynamic behavior, particularly its interactions with a solvent or a biological macromolecule.

In a typical MD simulation, the molecule is placed in a simulated environment (e.g., a box of water molecules), and the forces on each atom are calculated using a force field. Newton's equations of motion are then solved iteratively to simulate the trajectory of the system over a period, often ranging from nanoseconds to microseconds. This allows researchers to analyze conformational flexibility, solvent interactions, and the stability of the molecule in a dynamic, solvated state, which is crucial for understanding its behavior in a biological context.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme, to form a stable complex. This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the structural basis of ligand-target interactions.

While docking studies focusing specifically on this compound are limited, numerous studies have been conducted on its parent scaffold and closely related derivatives. These compounds have been docked into the active sites of various protein targets to rationalize their biological activity. The process involves predicting the binding pose and estimating the binding affinity using a scoring function, which often correlates with inhibitory activity (e.g., IC₅₀ values).

For example, derivatives of the related pyrazolo[1,5-a]pyrimidine (B1248293) scaffold have been successfully docked into the active sites of several enzymes, revealing key binding interactions.

Table 2: Examples of Molecular Docking Studies on Related Scaffolds

ScaffoldTarget EnzymeKey Findings
Pyrazolo[1,5-a]pyrimidine Cyclin-Dependent Kinase 2 (CDK2)Derivatives showed good fitting against the target protein, suggesting a mechanism for their anticancer activity.
Pyrazolo[1,5-a]pyrimidine 14-alpha demethylase, transpeptidaseCertain derivatives were identified as potent inhibitors, indicating potential as antimicrobial agents.
Pyrazolo[1,5-a]pyrimidine DNA gyrase, C. albicans secreted aspartic proteaseDocking studies revealed low binding energies, suggesting potential as broad-spectrum antimicrobial agents.

These studies demonstrate the utility of molecular docking in identifying potential biological targets for the pyrazolo[1,5-a]pyridine core structure and guiding the design of more potent and selective derivatives.

Applications of 2 Methylpyrazolo 1,5 a Pyridine and Its Derivatives

Materials Science Applications

Development of Fluorophores and Photophysical Properties

Pyrazolo[1,5-a]pyridine (B1195680) derivatives have emerged as a significant class of fluorophores due to their advantageous photophysical properties. These compounds are noted for their high quantum yields, excellent photostability, and the tunability of their emission spectra. rsc.org The core structure of pyrazolo[1,5-a]pyridine is a fused, rigid, and planar N-heterocyclic system, which provides a robust framework for the development of fluorescent molecules. nih.gov

Researchers have synthesized various derivatives of pyrazolo[1,5-a]pyridine and investigated their photophysical characteristics. For instance, a novel fluorescent probe based on a pyrazolo[1,5-a]pyridine derivative was developed for detecting pH in acidic cellular environments. This probe demonstrated a high quantum yield of 0.64, a rapid response time of less than 10 seconds, and high selectivity and sensitivity. nih.gov The fluorescence intensity of this probe increased nearly seven-fold as the pH decreased from 5.2 to 2.4. nih.gov The mechanism behind this pH-dependent fluorescence is attributed to changes in the intramolecular charge transfer (ICT) process. nih.gov

The substituent at the 2-position of the pyrazolo[1,5-a]pyridine ring, such as a methyl group, can influence the photophysical properties. A study on a family of 7-substituted 2-methylpyrazolo[1,5-a]pyrimidines demonstrated that the incorporation of electron-donating groups at the 7-position enhances both absorption and emission. rsc.org These compounds exhibited tunable photophysical properties with molar absorptivity (ε) values ranging from 3,320 M-1cm-1 to 20,593 M-1cm-1 and fluorescence quantum yields (ΦF) from 0.01 to 0.97. rsc.org Furthermore, certain derivatives with simple aryl groups displayed good solid-state emission intensities, making them suitable for the design of solid-state emitters. rsc.org

The following table summarizes the photophysical properties of selected 2-methylpyrazolo[1,5-a]pyridine derivatives:

CompoundSubstituent at Position 7Molar Absorptivity (ε) (M-1cm-1)Fluorescence Quantum Yield (ΦF)Reference
4a4-Pyridyl-- rsc.org
4b2,4-Dichlorophenyl-- rsc.org
4dPhenyl-- rsc.org
4e4-Methoxyphenyl-- rsc.org

Applications in Lighting Technologies and Solar Energy Conversion

The tunable photophysical properties of pyrazolo[1,5-a]pyridine derivatives make them promising candidates for applications in lighting technologies and solar energy conversion. While direct applications of this compound in commercial lighting or solar devices are not yet widespread, the fundamental research into their photoluminescent properties lays the groundwork for such future technologies.

The ability to achieve high quantum yields and tune the emission color by modifying the chemical structure is a key requirement for organic light-emitting diodes (OLEDs). The development of pyrazolo[1,5-a]pyridine-based solid-state emitters with good quantum yields is a step in this direction. rsc.org

Coordination Chemistry and Ligand Design

Pyrazolo[1,5-a]pyridine as Ligands for Metal Complexes

The pyrazolo[1,5-a]pyridine scaffold is a versatile ligand in coordination chemistry, capable of forming stable complexes with a variety of metal ions. researchgate.net The nitrogen atoms in both the pyrazole (B372694) and pyridine (B92270) rings can act as donor atoms, allowing for different coordination modes. These ligands are considered analogues of the well-known 2,2'-bipyridine (B1663995) ligands. researchgate.net The ease of synthesis and the ability to introduce functional groups at various positions on the ring system allow for the design of ligands with tailored electronic and steric properties. researchgate.net

Researchers have synthesized and characterized numerous metal complexes with pyrazolo[1,5-a]pyridine-based ligands. For example, neutral rhenium(I) complexes of the type [ReCl(CO)3L], where L is a derivative of pyrazolo[1,5-a]pyrimidine (B1248293), have been prepared. semanticscholar.org Similarly, a series of novel zinc complexes with bis-pyrazole/pyridine ligands supported by a 2,6-di(3-pyrazolyl)pyridine have been synthesized. rsc.org The coordination modes of the pyrazole-based ligands in these complexes can vary, including μ1–η1–η1–η1 and μ2–η1–η1–η1–η1 coordination. rsc.org

Role in Metal-Catalyzed Reactions

Metal complexes containing pyrazolo[1,5-a]pyridine-based ligands have shown promise as catalysts in various organic transformations. The structure of the ligand plays a crucial role in determining the catalytic activity and selectivity of the metal complex. researchgate.net

One area of investigation is the use of these complexes in cross-coupling reactions. For instance, palladium-catalyzed coupling reactions, such as Stille, Suzuki, and Sonogashira reactions, have been successfully carried out on iodinated pyrazolo[1,5-a]pyridines. umontreal.ca These reactions allow for the introduction of various functional groups onto the pyrazolo[1,5-a]pyridine core, further expanding the diversity of available derivatives. umontreal.ca Additionally, zinc complexes with pyrazole-based ligands have been evaluated for their catalytic activity in the oxidation of cyclohexane (B81311) and cyclopentane. rsc.org

Unsymmetrical (pyrazolylmethyl)pyridine metal complexes have been utilized as catalysts for ethylene (B1197577) oligomerization reactions. researchgate.net The catalytic behavior of these pre-catalysts was influenced by factors such as the co-catalyst, solvent, and reaction conditions. researchgate.net

The following table provides examples of metal-catalyzed reactions involving pyrazolo[1,5-a]pyridine derivatives:

Reaction TypeCatalyst/Pre-catalystSubstrateProductReference
Stille CouplingPd(PPh3)47-Iodopyrazolo[1,5-a]pyridine7-Vinylpyrazolo[1,5-a]pyridine umontreal.ca
Suzuki CouplingPd(PPh3)47-Iodopyrazolo[1,5-a]pyridine7-Arylpyrazolo[1,5-a]pyridine umontreal.ca
Sonogashira CouplingPd(PPh3)4, CuI7-Iodopyrazolo[1,5-a]pyridine7-Alkynylpyrazolo[1,5-a]pyridine umontreal.ca
OxidationZinc complexes with pyrazole-based ligandsCyclohexaneOxidized products rsc.org
Ethylene OligomerizationNi and Co complexes with (pyrazolylmethyl)pyridine ligandsEthyleneC4-C8 oligomers researchgate.net

Applications in Agrochemicals

The pyrazolo[1,5-a]pyridine scaffold is also of interest in the field of agrochemicals. myskinrecipes.comchemimpex.com Its derivatives are being explored for the development of new pesticides and herbicides. myskinrecipes.com The unique chemical properties of this heterocyclic system can be leveraged to design molecules with enhanced efficacy and selectivity for specific agricultural targets. myskinrecipes.com

For example, 2-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid, a related compound, is utilized in the formulation of herbicides and fungicides to improve crop yield and resistance to pests. Research is ongoing to assess its efficacy in promoting plant growth while minimizing environmental impact.

Industrial Applications in Dyes and Pigments

The fused heterocyclic structure of pyrazolo[1,5-a]pyridine and its derivatives serves as a valuable scaffold in the development of synthetic dyes. These compounds are particularly significant in the creation of disperse and reactive dyes, which are widely used for coloring hydrophobic fibers like polyester (B1180765). The rigid, planar nature of the pyrazolo[1,5-a]pyrimidine ring system, a common derivative, contributes to the stability and chromophoric properties of the resulting dyes. ijcmas.comekb.eg

The most prevalent application within this class is the synthesis of azo dyes. nih.gov Azo dyes, characterized by the (-N=N-) functional group, are the most widely used class of dyes in the textile industry, accounting for over 60% of all dyes used. nih.gov In these structures, the pyrazolo[1,5-a]pyrimidine moiety often acts as or is part of the coupling component, which is combined with a diazonium salt to form the final azo dye. nih.govresearchgate.net

Derivatives of this compound are used to create dyes that produce a range of colors, from yellow and orange to red and brown, on polyester fabrics. researchgate.netemerald.com The final hue and color intensity can be fine-tuned by altering the substituents on the pyrazolo[1,5-a]pyrimidine core. emerald.com

Research Findings

Research has focused on synthesizing various novel disperse dyes from pyrazolo[1,5-a]pyrimidine intermediates for dyeing polyester fibers. These dyes are applied using high-temperature dyeing processes, which are necessary for the dye molecules to penetrate the tightly packed structure of polyester. ekb.egchemsrc.com

Studies have demonstrated that these dyes exhibit good affinity for polyester, resulting in high color strength and level dyeing. emerald.com For example, a series of 3-(2-methyl-5,7-disubstituted-pyrazolo[1,5-a]pyrimidine-3-yl)azo-4,6-disubstituted-thieno[2,3-b]pyridine dyes were synthesized and applied to polyester fibers, yielding good spectral characteristics and fastness properties. researchgate.net The shades produced by pyrazolo[1,5-a]pyrimidine-based disperse dyes can range from beige and yellowish-brown to reddish-brown, depending on the specific chemical structure of the coupling components used in their synthesis. emerald.com

The performance of these dyes is often evaluated based on their fastness properties, which measure the resistance of the color to various environmental factors.

Light Fastness: This refers to the resistance of the dye to fading when exposed to light. Dyes derived from pyrazolopyrimidine have been shown to possess good to very good light fastness. ijcmas.com

Washing Fastness: This indicates the color's resistance to washing cycles. Many pyrazolo[1,5-a]pyrimidine-based dyes exhibit excellent washing fastness due to the strong covalent bonds formed between the dye and the fiber. ijcmas.comnih.govdntb.gov.uaresearchgate.net

Rubbing Fastness: This measures the resistance of the color to rubbing or crocking. These dyes generally show good to excellent rubbing fastness. ijcmas.com

Perspiration Fastness: This assesses the color's stability when exposed to human perspiration. Good to excellent perspiration fastness is a common characteristic of these dyes. ijcmas.com

The following tables summarize the performance characteristics of some synthesized pyrazolo[1,5-a]pyrimidine-based dyes as reported in scientific literature.

Table 1: Properties of Disperse Dyes Derived from Pyrazolo[1,5-a]pyrimidine on Polyester Fabric

Dye Structure ClassColor on PolyesterLight Fastness (Scale 1-8)Washing Fastness (Scale 1-5)Rubbing Fastness (Scale 1-5)
Azopyrazolopyrimidine nih.govdntb.gov.uaresearchgate.netYellow to RedModerate (4-5)Excellent (5)Good (4)
Thieno[2,3-b]pyridine Azo Pyrazolopyrimidine researchgate.netOrange to Red-BrownGood (5-6)Very Good (4-5)Very Good (4-5)
Pyrazolo[1,5-a]pyrimidine Azo emerald.comBeige to Reddish BrownGood (5-6)Excellent (5)Very Good (4-5)

Source: Compiled from research data on pyrazolo[1,5-a]pyrimidine disperse dyes. researchgate.netemerald.comnih.govdntb.gov.uaresearchgate.net

Table 2: Colorimetric and Strength Data for Selected Pyrazolo[1,5-a]pyrimidine Dyes

Dye Typeλmax (nm)K/S Value (Color Strength)Fabric Type
Pyrazolopyrimidine Azo Disperse Dye (1) emerald.com45218.5Polyester
Pyrazolopyrimidine Azo Disperse Dye (2) emerald.com48822.1Polyester
Pyrazolopyrimidine Azo Disperse Dye (3) emerald.com46515.3Polyester
Bifunctional Pyrazolopyrimidine Reactive Dye ijcmas.com520-540HighCotton, Wool, Silk

Source: Data extracted from studies on the synthesis and application of pyrazolopyrimidine dyes. ijcmas.comemerald.com

In addition to disperse dyes for polyester, bifunctional reactive dyes based on the pyrazolo[1,5-a]pyrimidine structure have been developed for natural fibers like cotton, wool, and silk. ijcmas.com These reactive dyes form strong covalent bonds with the hydroxyl or amino groups in the fibers, leading to excellent fixation and high fastness properties. ijcmas.com The incorporation of the pyrazolo[1,5-a]pyrimidine heterocyclic system into the dye's molecular design contributes to good light fastness. ijcmas.com

Medicinal Chemistry Perspectives of the 2 Methylpyrazolo 1,5 a Pyridine Scaffold

Role as a Privileged Heterocyclic Scaffold in Drug Discovery

The term "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets, making it a valuable starting point for the development of new drugs. The 2-methylpyrazolo[1,5-a]pyridine scaffold fits this description perfectly. It is a fused, rigid, and planar N-heterocyclic system that offers a unique three-dimensional arrangement of atoms, allowing it to interact with a variety of biological macromolecules with high affinity and specificity.

The synthetic versatility of the pyrazolo[1,5-a]pyridine (B1195680) scaffold allows for extensive structural modifications, enabling the creation of large and diverse chemical libraries for high-throughput screening. nih.gov This adaptability has been instrumental in the discovery of compounds with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties. researchgate.net The pyridine (B92270) and pyrazole (B372694) rings within the scaffold contribute to its drug-like properties, such as improved solubility, metabolic stability, and oral bioavailability.

The this compound core has been incorporated into a number of successful drug candidates and clinical trial agents. rsc.org Its presence in these compounds highlights its importance as a key building block in modern drug discovery. The continued exploration of this scaffold is expected to yield even more novel and effective therapeutic agents in the coming years.

Structure-Activity Relationship (SAR) Studies and Substituent Effects on Pharmacological Properties

Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, providing crucial insights into how the chemical structure of a molecule influences its biological activity. For the this compound scaffold, extensive SAR studies have been conducted to understand the impact of various substituents on its pharmacological properties. These studies have revealed that even minor modifications to the scaffold can lead to significant changes in potency, selectivity, and pharmacokinetic profiles.

For example, in the development of B-Raf kinase inhibitors, structure-guided design was used to introduce kinase hinge region interacting groups at the 2-position of the pyrazolo[1,5-a]pyrimidine (B1248293) scaffold. nih.gov This strategy led to the identification of a lead compound with enhanced enzyme and cellular potency, while maintaining good selectivity over a number of other kinases. nih.gov Similarly, in the development of corticotropin-releasing factor 1 (CRF1) receptor antagonists, a series of 3-dialkylamino-7-phenyl pyrazolo[1,5-a]pyridines were synthesized and evaluated. nih.gov The most promising compound from this series exhibited potent in vitro activity, excellent drug-like properties, and robust oral efficacy in animal models of stress-related disorders. nih.gov

The following table summarizes some of the key SAR findings for the this compound scaffold:

Scaffold Position Substituent Effect on Pharmacological Properties Therapeutic Target
21-AlkylaminoalkylPotent RSV F protein inhibitorsRespiratory Syncytial Virus (RSV)
3DialkylaminoSelective CRF1 receptor antagonistsCorticotropin-Releasing Factor 1 (CRF1) Receptor
5, 7DichloroAntitubercular activityMycobacterium tuberculosis
7PhenylPotent CRF1 receptor antagonistsCorticotropin-Releasing Factor 1 (CRF1) Receptor

These examples demonstrate the power of SAR studies in guiding the optimization of this compound-based compounds for specific therapeutic applications.

Molecular Mechanisms of Action (e.g., ATP-competitive and Allosteric Inhibition of Protein Kinases, Receptor Binding)

The diverse pharmacological activities of this compound derivatives stem from their ability to interact with a wide range of biological targets through various molecular mechanisms. One of the most common mechanisms is the inhibition of protein kinases, which are key regulators of cellular processes and are often dysregulated in diseases such as cancer.

Many this compound-based compounds act as ATP-competitive inhibitors of protein kinases. nih.gov They bind to the ATP-binding pocket of the kinase, preventing the binding of ATP and thereby inhibiting the phosphorylation of downstream substrates. This mechanism is responsible for the anticancer activity of many pyrazolo[1,5-a]pyrimidine derivatives, which have been shown to inhibit a variety of kinases, including B-Raf, RET, and others.

In addition to ATP-competitive inhibition, some this compound derivatives have been found to act as allosteric inhibitors of protein kinases. These compounds bind to a site on the kinase that is distinct from the ATP-binding pocket, inducing a conformational change that inactivates the enzyme. This mechanism can offer advantages in terms of selectivity and can be effective against drug-resistant kinase mutants.

Beyond kinase inhibition, this compound derivatives have also been shown to exert their effects through receptor binding. For example, as mentioned earlier, certain derivatives act as antagonists of the CRF1 receptor, which is involved in the stress response. nih.gov By blocking the binding of the natural ligand to the receptor, these compounds can modulate stress-related behaviors and may have potential as treatments for anxiety and depression.

Scaffold Hopping and Lead Optimization Strategies

Scaffold hopping is a powerful strategy in drug discovery that involves replacing the core molecular framework of a known active compound with a different, but structurally related, scaffold. This approach can lead to the discovery of new chemical series with improved properties, such as enhanced potency, better selectivity, or a more favorable pharmacokinetic profile.

The this compound scaffold has been successfully employed in scaffold hopping strategies to develop novel drug candidates. For instance, in a program aimed at developing new treatments for leishmaniasis, an initial hit compound with an oxazolo[4,5-b]pyridine (B1248351) scaffold was identified. dundee.ac.uk Through a scaffold hopping approach, this was replaced with a 2-phenylimidazo[1,2-a]pyrimidine, which ultimately led to the identification of a preclinical candidate with improved potency and metabolic stability. dundee.ac.uk

Lead optimization is another critical step in the drug discovery process, where a promising lead compound is further modified to enhance its therapeutic properties. The this compound scaffold provides a versatile platform for lead optimization. Its multiple points of substitution allow for fine-tuning of the molecule's properties to achieve the desired balance of potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) characteristics.

For example, in the development of KDM5 inhibitors, a lead compound containing a pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold was optimized using structure- and property-based approaches. nih.gov This led to the design of a compound with improved cell potency and an excellent pharmacokinetic profile in mice, making it a suitable candidate for in vivo studies. nih.gov

Q & A

Basic Research Questions

Q. What are the common synthetic strategies for 2-Methylpyrazolo[1,5-a]pyridine and its derivatives?

  • Methodological Answer :

  • Tandem Pd/Ag-Mediated Domino Reaction : A two-step sequence starting from pyridine involves N-iminopyridinium ylides reacting with alkenyl halides or terminal alkynes. Pd(OAc)₂ and Ag₂CO₃ enable direct functionalization and cyclization, yielding 2-substituted derivatives in high efficiency (70–90% yields) .

  • Two-Step Methyl Ketone Route : Methyl ketones undergo condensation and cyclization to form 7-substituted 2-methylpyrazolo[1,5-a]pyrimidines. This method achieves 40–53% reaction mass efficiency (RME) with recoverable byproducts (methanol, dimethylamine) .

  • Base-Mediated [3+2] Cycloaddition : N-Aminopyridinium salts react with gem-difluorostyrenes under K₂CO₃ to produce 2-fluorinated derivatives in moderate to good yields (50–75%) .

    • Data Table :
MethodCatalysts/ReagentsKey FeaturesYield/RMEReference
Tandem Pd/Ag domino reactionPd(OAc)₂, Ag₂CO₃High-yielding, scalable70–90%
Methyl ketone condensationGreen chemistry-friendly40–53% RME
[3+2] CycloadditionK₂CO₃Fluorinated derivatives50–75%

Q. How are structural and functional properties of this compound derivatives characterized?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns. For example, 7-functionalized derivatives show distinct shifts for methyl groups (δ 2.5–3.0 ppm) and aromatic protons (δ 7.0–8.5 ppm) .

  • HRMS (ESI) : Validates molecular formulas (e.g., C₁₃H₁₁N₅O: [M+H]⁺ calcd 254.1042, found 254.1039) .

  • IR Spectroscopy : Identifies Re(CO) vibrations (1921–2021 cm⁻¹) in organometallic complexes .

    • Data Table :
TechniqueApplication ExampleKey Signals/DataReference
¹H/¹³C NMR7-Amino-3-nitro derivativesMethyl (δ 2.5 ppm), nitro (δ 8.2 ppm)
HRMS (ESI)Molecular formula verification[M+H]⁺ accuracy ±0.0003
IRRe(CO) vibrations in organometallics1921–2021 cm⁻¹

Q. What functionalization strategies are available for position 7 of pyrazolo[1,5-a]pyridine?

  • Methodological Answer :

  • Silylformamidine Coupling : Reacting 3-nitro derivatives with silylformamidines in benzene yields 7-((dimethylamino)(methyl)methyl) derivatives .
  • Bromination/Nitration : Position 7 is brominated using PBr₃ or nitrated with HNO₃/H₂SO₄, enabling further cross-coupling reactions .
  • Aldehyde Introduction : Oxidation of methyl groups or direct formylation produces 7-carbaldehyde derivatives for conjugation .

Advanced Research Questions

Q. What mechanistic insights explain regioselectivity in cyclization reactions of pyrazolo[1,5-a]pyridine derivatives?

  • Methodological Answer :

  • Pd/Ag-Mediated Cyclization : Terminal alkynes act as directing groups, favoring 2-substitution via a six-membered transition state. Silver salts promote iodide/bromide elimination, critical for cyclization .
  • Base-Dependent Pathways : In [3+2] cycloadditions, K₂CO₃ deprotonates N-aminopyridinium salts, enabling nucleophilic attack on gem-difluorostyrenes. Fluorine atoms guide regioselectivity via electronic effects .

Q. How can computational methods resolve contradictions in photophysical data for pyrazolo[1,5-a]pyridine fluorophores?

  • Methodological Answer :

  • DFT/TD-DFT Calculations : Analyze absorption/emission spectra by modeling HOMO-LUMO gaps. For 7-substituted derivatives, electron-withdrawing groups (e.g., NO₂) reduce Stokes shifts by 20–30 nm compared to electron-donating groups .
  • Solvent Effects : Polarizable continuum models (PCM) account for solvatochromism, explaining discrepancies between solid-state and solution-phase fluorescence .

Q. How do reaction conditions impact the efficiency of catalytic systems in pyrazolo[1,5-a]pyridine synthesis?

  • Methodological Answer :

  • Pd Catalyst Loading : Reducing Pd(OAc)₂ from 5 mol% to 2 mol% decreases yields by 15–20%, indicating catalyst saturation .
  • Solvent Optimization : DMF enhances RME in methyl ketone routes (53%) compared to THF (40%) due to better solubility of intermediates .
  • Temperature Sensitivity : Cycloadditions at 80°C yield 75% product vs. 50% at 60°C, highlighting thermal activation .

Q. What green chemistry principles apply to pyrazolo[1,5-a]pyridine synthesis?

  • Methodological Answer :

  • Byproduct Recovery : Methanol and dimethylamine from methyl ketone routes are distilled and reused, reducing waste .
  • Atom Economy : Tandem domino reactions minimize step count, improving E-factor (kg waste/kg product) by 30% compared to stepwise methods .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.